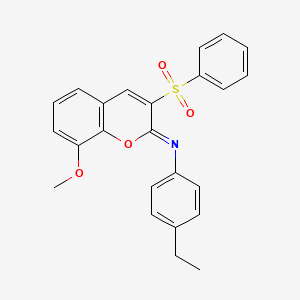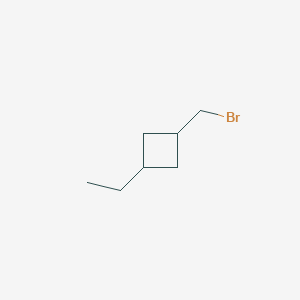
(Z)-4-ethyl-N-(8-methoxy-3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, the synthesis of fused tetracyclic quinoline derivatives, which are structurally similar, has been reported to involve one-pot domino reactions, microwave synthesis using a catalyst, using ionic liquids, photocatalytic synthesis (UV radiation), and several other methods . Another study reported the environmentally friendly Nafion-catalyzed synthesis of substituted 2-ethyl-3-methylquinolines from aniline and propionaldehyde under microwave irradiation .Scientific Research Applications
Synthesis and Antimicrobial Activity
A study by Banoji et al. (2022) presents a facile one-pot synthetic method for a new class of pyrazol-4-yl- and 2H-chromene-based substituted anilines. This synthesis approach leverages ethyl 2-cyanoacetate, pyrazole aldehydes, and various nitrostyrenes, yielding products with significant antibacterial and antifungal activity. This research demonstrates the potential for developing new antimicrobial agents using the core structure similar to (Z)-4-ethyl-N-(8-methoxy-3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline (Banoji et al., 2022).
Corrosion Inhibition
Research by Daoud et al. (2014) investigates the corrosion inhibition properties of a synthesized Schiff base on mild steel in acidic solutions. The findings indicate that such compounds can serve as efficient corrosion inhibitors, with their effectiveness increasing alongside the inhibitor concentration. This highlights the broader utility of chromene-based compounds in protecting metals against corrosion (Daoud et al., 2014).
Catalytic Applications
A novel application is found in the work of Safaei‐Ghomi et al. (2017), where a sulfone-supported catalyst facilitates the synthesis of ethyl 2-amino-5,10-dihydro-5,10-dioxo-4-phenyl-4H benzo[g]chromene-3-carboxylates. This study showcases the potential of chromene-based compounds in catalysis, particularly in promoting environmentally benign and efficient synthetic routes (Safaei‐Ghomi et al., 2017).
Environmental Applications
The degradation of pollutants using advanced oxidation processes is detailed by Hussain et al. (2014), who explored the activation of persulfate by zero-valent iron for the degradation of aniline in water. This research indicates the potential environmental applications of similar compounds in the remediation of contaminated water sources (Hussain et al., 2014).
Fluorescent Probes for Biological Imaging
A study on the development of pyrazolyl-based anilines with electron-donating methoxy groups revealed their potential as fluorescence probes for biological imaging. This application is particularly relevant for this compound analogs, suggesting their utility in visualizing biological processes through fluorescence imaging (Banoji et al., 2022).
Future Directions
The future directions for research on “(Z)-4-ethyl-N-(8-methoxy-3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline” and similar compounds could involve the development of new synthetic methods, exploration of their biological activities, and their potential applications in various fields. For instance, advancements in the synthesis of fused tetracyclic quinoline derivatives have been reported, indicating ongoing interest in this area of research .
properties
IUPAC Name |
3-(benzenesulfonyl)-N-(4-ethylphenyl)-8-methoxychromen-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4S/c1-3-17-12-14-19(15-13-17)25-24-22(30(26,27)20-9-5-4-6-10-20)16-18-8-7-11-21(28-2)23(18)29-24/h4-16H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTLGWDOGWFIQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2763684.png)
![Methyl 2-({5-formylimidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)acetate](/img/structure/B2763685.png)
![1-(1,3-Oxazol-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2763687.png)
![6-(2,3-dichlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B2763693.png)


![9-isopropyl-3-(4-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2763697.png)
![9-(4-ethoxyphenyl)-3-hexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)


![[2-(2,3-Dimethylanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2763701.png)
![4-Methyl-N-[2-(trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B2763702.png)
![3-(1-Pyrido[2,3-d]pyrimidin-4-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one](/img/structure/B2763705.png)
![6-acetyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2763706.png)